2-(Ethylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL
Description
2-(Ethylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL is a pyridine derivative characterized by three distinct substituents: an ethylsulfanyl (-S-C₂H₅) group at position 2, a hydroxyl (-OH) group at position 3, and a trifluoromethyl (-CF₃) group at position 3. This compound combines electron-withdrawing (CF₃) and moderately electron-donating (ethylsulfanyl) groups, creating a unique electronic profile.
Properties
IUPAC Name |
2-ethylsulfanyl-5-(trifluoromethyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NOS/c1-2-14-7-6(13)3-5(4-12-7)8(9,10)11/h3-4,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCRCLFQCWATBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=N1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The ethylsulfanyl group is then introduced via a thiolation reaction, and finally, the hydroxyl group is added through a hydroxylation reaction.
Nucleophilic Substitution: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide in the presence of a base like potassium carbonate.
Thiolation: The ethylsulfanyl group can be introduced using ethylthiol in the presence of a catalyst such as copper(I) iodide.
Hydroxylation: The hydroxyl group can be introduced using oxidizing agents like hydrogen peroxide or through hydrolysis of a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The hydroxyl group can be reduced to form a corresponding ether.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethers.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Agricultural Applications
Pesticidal Activity
Pyridine derivatives are also explored for their pesticidal properties. The incorporation of trifluoromethyl groups often enhances the biological activity of these compounds against pests and pathogens affecting crops. This makes them valuable candidates in developing new agrochemicals.
Case Study: Field Trials
Field trials conducted with similar pyridine-based compounds have shown effective control over various agricultural pests. These trials assessed the efficacy of formulations containing pyridine derivatives against common crop pests, demonstrating significant reductions in pest populations and improved crop yields .
Chemical Intermediate
Synthesis of Other Compounds
2-(Ethylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules used in pharmaceuticals and agrochemicals.
Example Reaction Pathways
The compound can undergo nucleophilic substitutions and other transformations to yield products with enhanced biological activities. For example, it can be reacted with electrophiles to create new derivatives that may possess improved pharmacological profiles .
Data Summary
Mechanism of Action
The mechanism by which 2-(Ethylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. The ethylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing interactions with biological targets.
Comparison with Similar Compounds
3-Iodo-5-(trifluoromethyl)pyridin-2-ol
- Structure : Pyridine ring with -I at position 3, -CF₃ at position 5, and -OH at position 2.
- Key Differences :
- Substituent Position : Hydroxyl at position 2 vs. position 3 in the target compound.
- Electronic Effects : Iodo (-I) is highly polarizable and weakly electron-withdrawing, contrasting with ethylsulfanyl’s moderate electron-donating character.
- Steric Impact : Iodo’s larger atomic radius may hinder reactivity at adjacent positions compared to ethylsulfanyl .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Structure : Pyrazole ring with -CF₃ at position 3, -Cl-phenylsulfanyl at position 5, and a formyl group.
- Key Differences :
- Heterocycle : Pyrazole (two adjacent nitrogen atoms) vs. pyridine (one nitrogen).
- Substituents : Chlorophenylsulfanyl introduces aromaticity and bulkiness, while ethylsulfanyl offers simpler alkyl chain flexibility.
- Reactivity : The formyl group (-CHO) in this compound increases electrophilicity, unlike the hydroxyl group in the target compound .
Electronic and Physicochemical Properties
Table 1: Substituent Effects on Key Properties
*LogP values estimated using group contribution methods.
Computational Insights
- DFT Studies : Generalized gradient approximation (GGA) and hybrid functionals (e.g., B3LYP) have been used to model pyridine derivatives. The -CF₃ group’s electron-withdrawing nature reduces electron density at the pyridine ring, while -S-C₂H₅ moderately counteracts this effect .
- Thermochemical Accuracy : Becke’s integration of exact exchange in DFT improves predictions for systems with strong electron correlation, relevant for trifluoromethyl-containing compounds .
Research Findings and Trends
- Reactivity : The target compound’s -OH at position 3 favors nucleophilic substitution or oxidation, whereas iodo or formyl groups in analogs enable cross-coupling or condensation reactions.
- Solubility : The hydroxyl group enhances aqueous solubility compared to halogenated analogs, critical for pharmaceutical applications.
Biological Activity
2-(Ethylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an ethylsulfanyl group and a trifluoromethyl group. Its molecular formula is C₉H₈F₃NOS, with significant implications for its physicochemical properties, including lipophilicity and reactivity.
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. The presence of the ethylsulfanyl moiety may further contribute to this activity by facilitating interactions with microbial membranes or enzymes.
- Case Study : A study on similar trifluoromethyl pyridine derivatives reported significant antibacterial activity against various strains of bacteria, including resistant strains. The minimum inhibitory concentration (MIC) values were notably low, suggesting potent activity .
Anticancer Properties
Trifluoromethyl pyridines have been associated with anticancer activities due to their ability to inhibit specific cancer cell lines.
- Research Findings : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values were reported in the low micromolar range, indicating strong potential as anticancer agents .
Enzyme Inhibition
The compound's biological activity may also stem from its ability to inhibit certain enzymes involved in metabolic pathways.
- Mechanism of Action : The ethylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions with enzyme active sites, potentially leading to inhibition of enzymatic activity. This mechanism has been observed in related compounds targeting various biochemical pathways .
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with other similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(Trifluoromethyl)pyridin-2-amine | Trifluoromethyl group | Antimicrobial and anticancer properties |
| 2-Ethylthio-5-fluoropyridine | Ethylthio and fluorine substitution | Moderate antimicrobial activity |
| 4-Methylthio-2-fluoropyridine | Methylthio and fluorine substitution | Limited biological activity |
The biological activities of this compound are likely mediated through several mechanisms:
- Membrane Interaction : The lipophilic nature due to the trifluoromethyl group enhances membrane penetration.
- Enzyme Interaction : The ethylsulfanyl group allows for specific interactions with target enzymes, leading to inhibition.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, contributing to their cytotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
